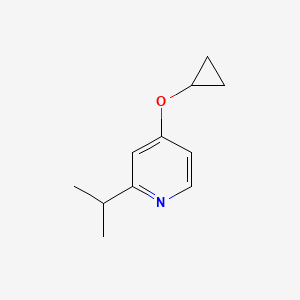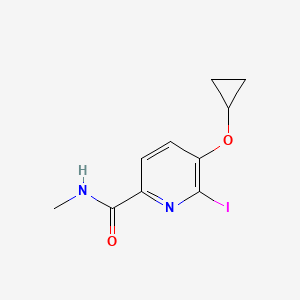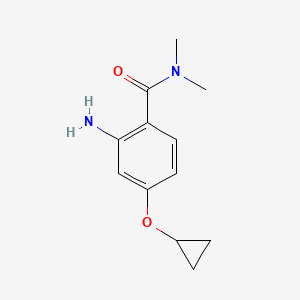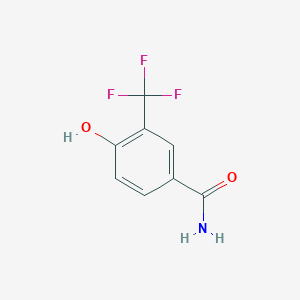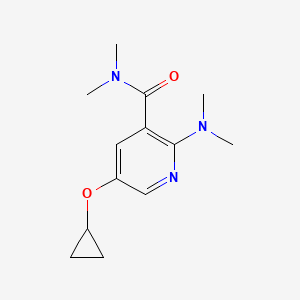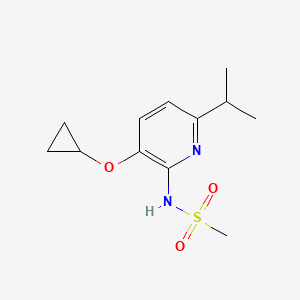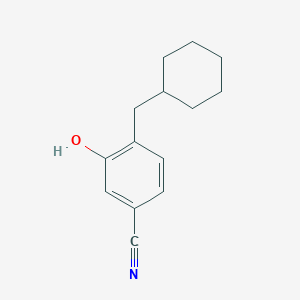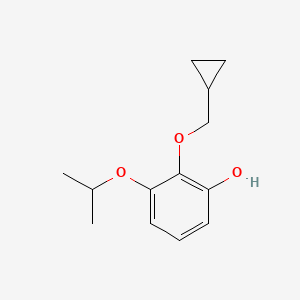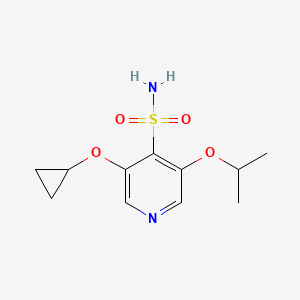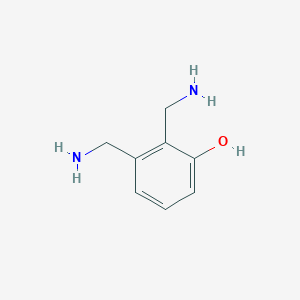
2,3-Bis(aminomethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(aminomethyl)phenol is an organic compound with the molecular formula C8H12N2O It contains a phenol group substituted with two aminomethyl groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(aminomethyl)phenol typically involves the reaction of 2,3-dihydroxybenzaldehyde with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups. The reaction conditions usually involve heating the reactants in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents may be employed to improve the efficiency of the reaction.
化学反応の分析
Types of Reactions
2,3-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2,3-Bis(aminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Bis(aminomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-Aminomethylphenol: Contains a single aminomethyl group and exhibits different reactivity and applications.
3-Aminomethylphenol: Similar to 2-Aminomethylphenol but with the aminomethyl group at the 3 position.
2,5-Bis(aminomethyl)phenol: Contains aminomethyl groups at the 2 and 5 positions, leading to different chemical properties.
Uniqueness
2,3-Bis(aminomethyl)phenol is unique due to the specific positioning of the aminomethyl groups, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2,3-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,4-5,9-10H2 |
InChIキー |
HKGAHGXQFHBAOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


